molecular formula C22H20N2O2 B14082492 1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]- CAS No. 102278-49-9

1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]-

Cat. No.: B14082492
CAS No.: 102278-49-9
M. Wt: 344.4 g/mol
InChI Key: KNNGWESDZOFDIV-UHFFFAOYSA-N
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Description

1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]- is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes an isobenzofuranone core and two methylamino phenyl groups. Its molecular formula is C22H20N2O2, and it has a molecular weight of 344.41 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]- typically involves the reaction of isobenzofuranone with 4-(methylamino)phenyl derivatives. One common method is the condensation reaction between isobenzofuranone and 4-(methylamino)benzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction is usually carried out in an organic solvent like toluene or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, a continuous flow reactor can be used to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis is also explored to reduce reaction time and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Reduced isobenzofuranone derivatives.

    Substitution: Halogenated or nitrated isobenzofuranone derivatives.

Scientific Research Applications

1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone, 4,4’-bis(dimethylamino)-:

    4-Methylaminoantipyrine: A related compound with a different core structure but similar functional groups.

Uniqueness

1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]- is unique due to its isobenzofuranone core, which imparts distinct chemical and biological properties

Properties

CAS No.

102278-49-9

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

3,3-bis[4-(methylamino)phenyl]-2-benzofuran-1-one

InChI

InChI=1S/C22H20N2O2/c1-23-17-11-7-15(8-12-17)22(16-9-13-18(24-2)14-10-16)20-6-4-3-5-19(20)21(25)26-22/h3-14,23-24H,1-2H3

InChI Key

KNNGWESDZOFDIV-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)NC

Origin of Product

United States

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